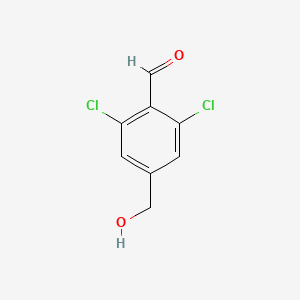

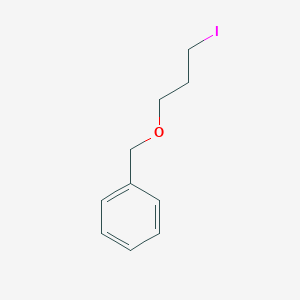

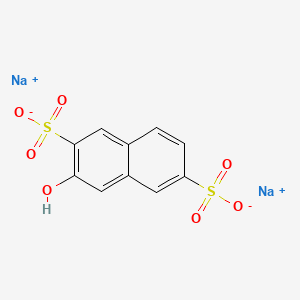

![molecular formula C9H5ClF2N2O B1625028 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine CAS No. 219296-24-9](/img/structure/B1625028.png)

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 219296-24-9 . Its IUPAC name is 2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The vibrational spectra of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine were analyzed in terms of a single conformer, gauche-syn, where the Cl–C and the Nα═Nβ bonds are gauche and syn to the C═O bond, respectively .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .Physical And Chemical Properties Analysis

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine has a molecular weight of 230.6 . It is stored at ambient temperature .Aplicaciones Científicas De Investigación

-

Organic & Biomolecular Chemistry

- Application : Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines .

- Method : The discovery of novel methods for its synthesis and functionalization continues to be an exciting area of research . Transition metal catalysis has fuelled the most significant developments, but beneficial metal-free approaches have also been identified .

- Results : The outcomes obtained in the field of global ring functionalization are significant . The functionalization reactions at each carbon atom, viz, C2, C3, C5, C6, C7 and C8 of this scaffold, are divided into sections based on site-selectivity and the type of functionalization methods used .

-

- Application : Development of imidazo[1,2-a]pyridine analogues as antituberculosis agents .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

- Application : The efficacy of imidazo[1,2-a]pyridine on the in vitro growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, was investigated .

- Method : The anti-piroplasm efficacy of imidazo[1,2-a]pyridines was assessed using a fluorescence-based SYBR Green I assay . Efficacy of imidazo[1,2-a]pyridine against piroplasms following discontinuation of treatment was also assessed using a viability assay .

- Results : In vitro, imidazo[1,2-a]pyridine inhibited the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . The highest inhibitory effects of imidazo[1,2-a]pyridine were detected on the growth of B. caballi with IC 50 value of 0.47±0.07 .

-

Fluorescent Property Utilization

- Application : Imidazo[1,2-a]pyridine derivatives have been used as a biomarker of hypoxic tumor cells and applied to a multiple fluorescent chemosensor .

- Method : The fluorescence property of imidazo[1,2-a]pyridine derivatives is utilized in these applications .

- Results : The results of these applications are not specified in the source .

-

Multiple Fluorescent Chemosensor

- Application : A (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine was applied to a multiple fluorescent chemosensor .

- Method : The fluorescence property of the imidazo[1,2-a]pyridine derivative is utilized in this application .

- Results : The results of this application are not specified in the source .

Safety And Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLULWDVNWTHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454332 | |

| Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine | |

CAS RN |

219296-24-9 | |

| Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

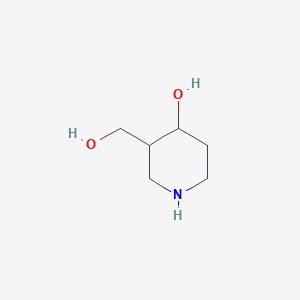

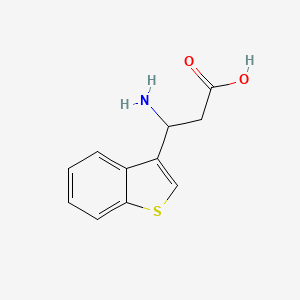

![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)